CCCOc1cccc(c1)C(C)N
. This indicates that the molecule consists of a propoxy group (CCCO) attached to the third carbon of a phenyl group (c1cccc(c1)), which is further connected to an ethanamine group (C©N). 1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9H,3,7,12H2,1-2H3
. 1-(3-Propoxyphenyl)ethanamine is an organic compound classified as an aromatic amine. It features a propoxy group attached to a phenyl ring, along with an ethylamine moiety. The compound is recognized for its potential applications in medicinal chemistry and biological research due to its structural properties.
The compound's molecular formula is with a molecular weight of 179.26 g/mol. It is categorized under aromatic amines, which are known for their biological activity and utility as intermediates in organic synthesis. The compound is also listed in chemical databases such as PubChem and BenchChem, where it can be sourced for research purposes .
The synthesis of 1-(3-Propoxyphenyl)ethanamine typically involves the following steps:
Alternative synthetic routes may involve variations in the starting materials or reaction conditions, including the use of microwave-assisted synthesis for improved efficiency and reduced environmental impact .
The molecular structure of 1-(3-Propoxyphenyl)ethanamine can be represented as follows:
InChI=1S/C11H17NO/c1-3-7-14-11-9(8(2)13)5-4-6-10(11)12/h4-6,8H,3,7,13H2,1-2H3
PPYWWBRWSLKTSS-UHFFFAOYSA-N
The compound features a phenyl ring with a propoxy substituent at the para position relative to the ethylamine group, contributing to its unique chemical properties .
1-(3-Propoxyphenyl)ethanamine can undergo various chemical transformations:
These reactions are significant for modifying the compound's properties for specific applications in drug development and materials science.
The mechanism of action of 1-(3-Propoxyphenyl)ethanamine primarily involves its interaction with biological targets such as receptors or enzymes. Research indicates that compounds similar to this may modulate signaling pathways by binding to specific sites on proteins, influencing their activity and potentially leading to therapeutic effects .
For instance, it has been investigated in relation to dual inhibitors targeting Rho-associated protein kinases (ROCK), which play roles in various cellular processes including muscle contraction and cell migration .
1-(3-Propoxyphenyl)ethanamine exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in various applications, including its stability under different conditions .
1-(3-Propoxyphenyl)ethanamine has several significant applications in scientific research:
The chemical compound systematically named 1-(3-propoxy phenyl)ethanamine (CAS No. 925650-26-6) belongs to the broad class of arylalkylamine derivatives. Its molecular framework consists of a phenethylamine core structure modified by a propoxy group (–OCH₂CH₂CH₃) at the meta position (C3) of the phenyl ring and an acetyl group (CH₃C=O) adjacent to the amine nitrogen. This structural configuration places it within the substituted phenethylamine category, a family of compounds with significant pharmacological relevance due to their structural mimicry of endogenous neurotransmitters [1] [7].
The compound exhibits several key structural features:
Table 1: Structural Analogues and Classification
Compound Name | Substituent Pattern | Core Structure |
---|---|---|
1-(3-Propoxyphenyl)ethanamine | 3-propoxy, α-methylamine | Substituted phenethylamine |
N-ethyl-1-(3-fluoro-4-propoxyphenyl)ethanamine | 3-fluoro-4-propoxy, N-ethyl | Disubstituted phenethylamine |
N-ethyl-1-(3-methyl-4-propoxyphenyl)ethanamine | 3-methyl-4-propoxy, N-ethyl | Disubstituted phenethylamine |
2-(2-Methoxyphenyl)-1-(3-propoxyphenyl)ethanamine | 3-propoxy, ortho-methoxyphenyl | Diphenylethylamine derivative |
Structural variations in this chemical space predominantly occur through:
The molecular formula C₁₁H₁₇NO (derived from [1]) reflects a moderate lipophilicity suitable for blood-brain barrier penetration, while the propoxy group provides steric bulk that influences receptor binding selectivity compared to simpler phenethylamines. The α-methyl group adjacent to the amine creates a chiral center, making stereochemical considerations essential for pharmacological activity – a characteristic shared with numerous bioactive phenethylamine derivatives [7].
The emergence of 1-(3-propoxyphenyl)ethanamine coincides with the broader exploration of meta-substituted phenethylamines during the early 21st century's expansion of structure-activity relationship (SAR) studies. While simple phenethylamines like dopamine and histamine have been known since the early 1900s, the targeted modification with alkoxy groups gained prominence with the development of:
Synthetic routes to this compound exemplify classic aryl ether formation methodologies:
Table 2: Synthetic Evolution of Arylalkylamine Derivatives
Era | Synthetic Focus | Technological Drivers |
---|---|---|
Pre-2000 | Simple phenethylamines | Classical organic synthesis (Fischer, etc.) |
2000-2010 | Para-alkoxy derivatives | Receptor crystallography, HTS |
2010-Present | Meta-substituted variants | Catalytic C-H activation, flow chemistry |
Current | Chiral-resolved analogs | Asymmetric catalysis, enzymatic resolution |
The compound's specific CAS registration (925650-26-6) in 2006 [1] places its formal identification within the context of high-throughput screening libraries developed for neuropharmacological targets. Its structural simplicity compared to complex natural products enabled rapid analog synthesis – a hallmark of modern medicinal chemistry approaches that prioritize systematic exploration of chemical space around privileged scaffolds [7] [8]. Academic synthetic laboratories (e.g., Scripps, UC Berkeley, University of Arkansas) have developed increasingly sophisticated methods for similar structures, including:
1-(3-Propoxyphenyl)ethanamine serves as a versatile pharmacophore template in drug discovery due to its balanced molecular properties (MW < 250, cLogP ~2.0, H-bond donors/acceptors = 1/2). Computational analyses reveal its structural compatibility with multiple neuroreceptor binding sites:
Pharmacophore modeling studies position this compound within key feature spaces:
Table 3: Pharmacophore Feature Mapping
Feature Type | Structural Element | Distance Constraints (Å) |
---|---|---|
Hydrophobic centroid | Phenyl ring centroid | Reference (0.0) |
Hydrogen bond acceptor | Propoxy oxygen | 5.2 ± 0.3 |
Positive ionizable | Amine nitrogen | 3.8 ± 0.2 |
Aromatic ring plane | Entire phenyl system | N/A (planar) |
In cancer research, derivatives have been investigated through structure-based pharmacophore modeling for targeting mutant estrogen receptors (ESR2) in breast cancer. The compound's scaffold satisfies critical features in shared pharmacophore models (HBA: 3, HBD: 2, hydrophobic: 3, aromatic: 2) identified for ESR2 inhibition [2]. Virtual screening protocols using similar arylalkylamine cores have yielded promising hits against FAK1 (focal adhesion kinase 1) in pancreatic cancer, with binding energies reaching -10.4 kcal/mol in docking studies [4].
Neurochemical research applications exploit the compound's structural similarity to neurotransmitter analogs:
Recent computational workflows integrate this scaffold in multi-target drug design for neurological disorders, leveraging its:
The compound exemplifies the privileged structure concept in medicinal chemistry, where simple chemical frameworks provide versatile templates for interaction with multiple biological targets through strategic substitution. Current research explores its incorporation into:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: